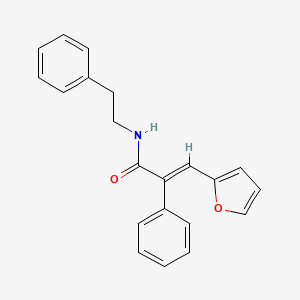![molecular formula C16H17N3O3 B5837203 N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PB-28 and has been extensively studied for its potential use in cancer treatment and pain management. In
Mecanismo De Acción
The mechanism of action of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves its binding to the androgen receptor, which is a transcription factor that plays a key role in the development and progression of prostate cancer. PB-28 binds to the androgen receptor with high affinity and specificity, leading to the inhibition of androgen receptor-mediated signaling pathways. This inhibition results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, PB-28 inhibits the expression of androgen receptor-regulated genes, leading to the suppression of cancer cell growth and proliferation. PB-28 has also been shown to be a potent analgesic in animal models, with its mechanism of action involving the activation of the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its high specificity and affinity for the androgen receptor, which makes it a potent inhibitor of androgen receptor-mediated signaling pathways. However, one limitation of using PB-28 in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide. One potential direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other types of cancer, such as breast and ovarian cancer. Additionally, further research is needed to fully understand the mechanism of action of PB-28 in pain management and to explore its potential use in treating chronic pain conditions.
Métodos De Síntesis
The synthesis of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 4-phenoxybutyric acid with 2-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment and pain management. In cancer treatment, PB-28 has been shown to inhibit the growth and proliferation of cancer cells by targeting and binding to the androgen receptor. PB-28 has also been studied for its potential use in pain management, as it has been shown to be a potent analgesic in animal models.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(14-9-4-5-11-18-14)19-22-15(20)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQLCSVRTVPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)

![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)

![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)
